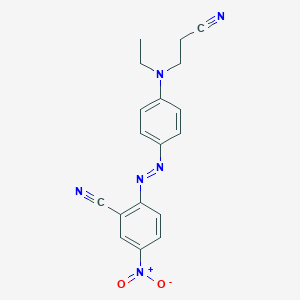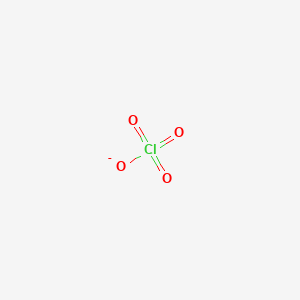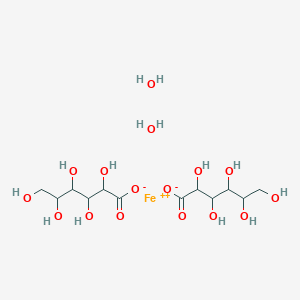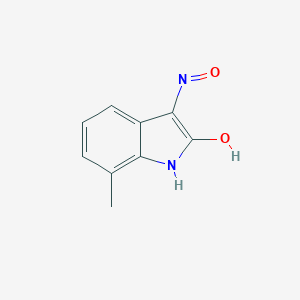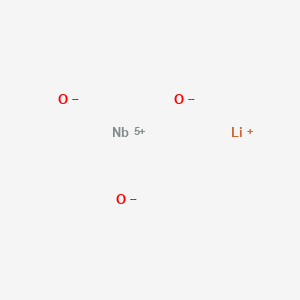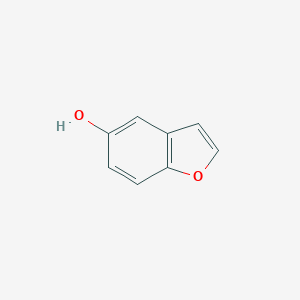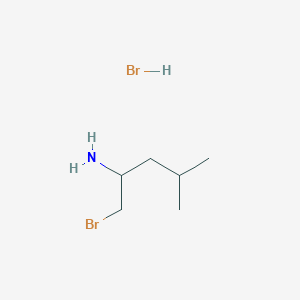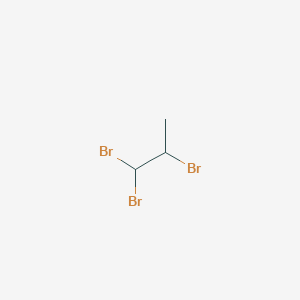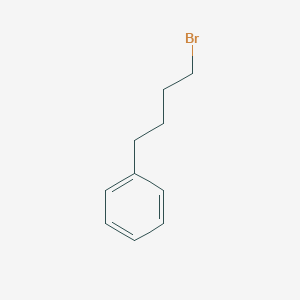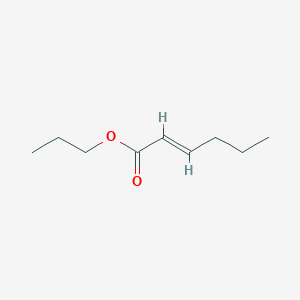
Propyl (E)-hex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl (E)-hex-2-enoate is an organic compound that belongs to the ester family. It is a colorless liquid with a fruity odor and is commonly used in the food and fragrance industries. However, recent studies have shown that Propyl (E)-hex-2-enoate has potential scientific research applications, particularly in the field of medicine.
Mécanisme D'action
The mechanism of action of Propyl (E)-hex-2-enoate is not well understood. However, it is believed that its antimicrobial properties are due to its ability to disrupt the cell membrane of bacteria. Its anti-inflammatory properties are thought to be due to its ability to inhibit the production of inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Propyl (E)-hex-2-enoate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, reduce inflammation in the body, and have antioxidant properties. It has also been found to have a calming effect on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Propyl (E)-hex-2-enoate in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and has a long shelf life. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for the study of Propyl (E)-hex-2-enoate. One direction is to further investigate its antimicrobial properties and explore its potential as an alternative to traditional antibiotics. Another direction is to investigate its anti-inflammatory properties and explore its potential as a treatment for inflammatory diseases. Additionally, further research is needed to better understand its mechanism of action and how it interacts with other compounds in the body.
Méthodes De Synthèse
Propyl (E)-hex-2-enoate can be synthesized through the esterification of propyl alcohol and (E)-hex-2-enoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation.
Applications De Recherche Scientifique
Propyl (E)-hex-2-enoate has been found to have potential applications in scientific research. One study found that it has antimicrobial properties and can inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Another study found that it has anti-inflammatory properties and can reduce inflammation in the body.
Propriétés
Numéro CAS |
10380-79-7 |
|---|---|
Nom du produit |
Propyl (E)-hex-2-enoate |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
propyl (E)-hex-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-9(10)11-8-4-2/h6-7H,3-5,8H2,1-2H3/b7-6+ |
Clé InChI |
YYHOZECIUCTJDJ-VOTSOKGWSA-N |
SMILES isomérique |
CCC/C=C/C(=O)OCCC |
SMILES |
CCCC=CC(=O)OCCC |
SMILES canonique |
CCCC=CC(=O)OCCC |
Autres numéros CAS |
10380-79-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



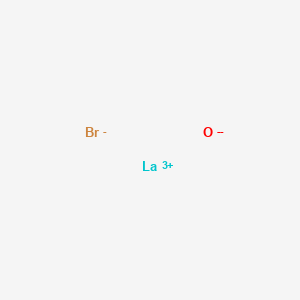
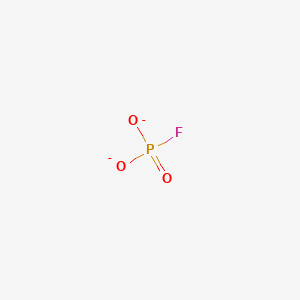
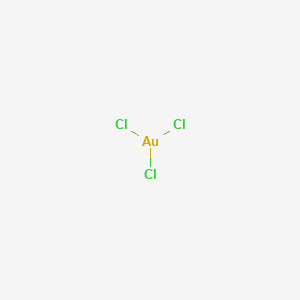
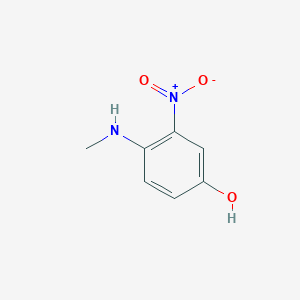
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)
